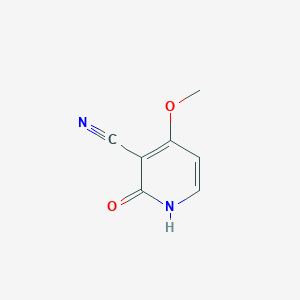

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Vue d'ensemble

Description

La N-Démethylricinine est un alcaloïde naturel que l’on trouve dans la plante de ricin (Ricinus communis L.). Elle est structurellement liée à la ricinine, un autre alcaloïde provenant de la même plante. La N-Démethylricinine est connue pour son rôle dans le cycle des nucléotides pyridiniques et est associée au processus de vieillissement des plantes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La N-Démethylricinine peut être synthétisée par déméthylation de la ricinine. Ce processus implique l’élimination d’un groupe méthyle de la ricinine, généralement à l’aide de réactifs tels que l’acide bromhydrique ou d’autres agents de déméthylation dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de N-Démethylricinine n’est pas largement documentée. Elle peut être extraite des feuilles de la plante de ricin, où elle est présente en petites quantités. Le processus d’extraction implique une extraction par solvant suivie d’une purification par des techniques chromatographiques .

Types de réactions :

Oxydation : La N-Démethylricinine peut subir des réactions d’oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Elle peut également être réduite pour former différents produits réduits.

Substitution : La N-Démethylricinine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire différentes amines .

Applications De Recherche Scientifique

Chemistry

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Research indicates that this compound exhibits notable antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated significant effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) as follows:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus spp. | 1.95 - 15.62 | 3.91 - 62.5 |

| Enterococcus faecalis ATCC 29212 | 15.62 | Not specified |

These results indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties in vitro against melanoma and other cancer cell lines. It acts as a pro-oxidant, inducing reactive oxygen species (ROS) production that leads to apoptosis in cancer cells. The selective toxicity towards malignant cells while sparing normal cells highlights its therapeutic potential.

Study on Antimicrobial Efficacy

A comparative analysis showed that this compound exhibited two to eight times greater activity against certain strains of Staphylococcus aureus compared to standard antibiotics like nitrofurantoin .

Evaluation of Anticancer Properties

In a study assessing various derivatives of the compound on human melanoma cell lines (A375), specific structural modifications were found to enhance cytotoxicity against cancer cells while minimizing toxicity to normal keratinocytes . This suggests that further exploration of structural variants could lead to more effective anticancer agents.

Mécanisme D'action

La N-Démethylricinine exerce ses effets par le biais de diverses cibles et voies moléculaires. Elle est impliquée dans le cycle des nucléotides pyridiniques et peut influencer le métabolisme des plantes. Son mécanisme d’action comprend des interactions avec des enzymes et d’autres protéines impliquées dans les processus métaboliques. En outre, il a été démontré qu’elle module les marqueurs inflammatoires et biochimiques, soulignant son potentiel dans la gestion de l’inflammation et d’autres troubles .

Composés similaires :

Ricinine : Structurellement similaire à la N-Démethylricinine, la ricinine est un autre alcaloïde que l’on trouve dans la plante de ricin. Elle est impliquée dans des voies métaboliques similaires et possède des activités biologiques comparables.

Autres alcaloïdes pyridoniques : Des composés tels que la 3-cyano-4-méthoxy-2-pyridone présentent des similitudes structurelles et peuvent présenter des activités biologiques apparentées.

Unicité : La N-Démethylricinine est unique en raison de son rôle spécifique dans le processus de vieillissement des plantes et de ses effets thérapeutiques potentiels. Sa capacité à se convertir avec la ricinine dans les tissus végétaux ajoute à son caractère distinctif .

Comparaison Avec Des Composés Similaires

Ricinine: Structurally similar to N-Demethylricinine, ricinine is another alkaloid found in the castor plant. It is involved in similar metabolic pathways and has comparable biological activities.

Other Pyridone Alkaloids: Compounds such as 3-cyano-4-methoxy-2-pyridone share structural similarities and may exhibit related biological activities.

Uniqueness: N-Demethylricinine is unique due to its specific role in the aging process of plants and its potential therapeutic effects. Its ability to interconvert with ricinine in plant tissues adds to its distinctiveness .

Activité Biologique

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 150.13 g/mol

- CAS Number : 21642-98-8

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds and found that some exhibited cytotoxic potential against human tumor cell lines, with notable results as follows:

| Compound | Cell Line Tested | IC (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 24 | HT29 (Colon) | 0.4 | 2.5 times more active |

| 15 | MCF7 (Breast) | 1.0 | Comparable |

| 23 | A549 (Lung) | 0.8 | Comparable |

Compound 24 was identified as the most potent agent, demonstrating an IC value significantly lower than that of doxorubicin, a standard chemotherapeutic drug .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In a separate evaluation, it was found that several derivatives displayed variable antimicrobial activity against a range of bacteria and fungi:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 24 | Staphylococcus aureus | 16 µg/mL |

| 24 | Escherichia coli | 32 µg/mL |

| 15 | Candida albicans | 64 µg/mL |

Compound 24 exhibited antimicrobial activity comparable to ampicillin against both Staphylococcus aureus and Escherichia coli, indicating its potential as a dual-action therapeutic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key cellular pathways involved in proliferation and survival of cancer cells. The presence of the carbonitrile group is thought to play a crucial role in its bioactivity by facilitating interactions with biological targets.

Case Studies

- Cytotoxicity Against Colon Cancer Cells : A study demonstrated that compound 24 significantly inhibited the growth of HT29 colon cancer cells with an IC value of approximately 0.4 µM, marking it as a candidate for further development in cancer therapeutics .

- Antimicrobial Efficacy : Another study highlighted the effectiveness of compound 24 against various strains of bacteria and fungi, showing MIC values that suggest it could serve as an alternative treatment option in cases where traditional antibiotics fail .

Propriétés

IUPAC Name |

4-methoxy-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGIDWPSRDMIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176033 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21642-98-8 | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-methoxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.